3-Chloroimidazo[1,5-a]pyrimidine

Electrophilic aromatic substitution Regioselectivity Heterocyclic synthesis

3-Chloroimidazo[1,5-a]pyrimidine is a heterocyclic building block comprising a fused imidazole-pyrimidine core with a chlorine atom at the 3-position. The imidazo[1,5-a]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, with documented applications spanning kinase inhibition, antimicrobial therapy, and anticancer research.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
Cat. No. B12078128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroimidazo[1,5-a]pyrimidine
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C2N=CC(=CN2C=N1)Cl
InChIInChI=1S/C6H4ClN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H
InChIKeyHJDIUTINXPVQPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloroimidazo[1,5-a]pyrimidine: Core Scaffold for Regioselective Derivatization in Kinase-Focused Discovery


3-Chloroimidazo[1,5-a]pyrimidine is a heterocyclic building block comprising a fused imidazole-pyrimidine core with a chlorine atom at the 3-position [1]. The imidazo[1,5-a]pyrimidine scaffold is recognized for its versatility in medicinal chemistry, with documented applications spanning kinase inhibition, antimicrobial therapy, and anticancer research [2]. The chlorine atom at the 3-position serves as a critical synthetic handle, enabling regioselective nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. Notably, the p-excessive character of the imidazole ring within this framework directs electrophilic aromatic substitution to occur preferentially at the 3-position over position 6 of the pyrimidine core, making the 3-substituted derivatives particularly accessible and synthetically advantageous compared to other regioisomers [3].

Why Generic Substitution Fails for 3-Chloroimidazo[1,5-a]pyrimidine in Synthesis and Assay


The imidazo[1,5-a]pyrimidine scaffold exhibits pronounced position-dependent reactivity that precludes simple analog substitution. Studies have demonstrated a dramatic difference in nucleophilic substitution rates between the 2-chloro and 4-chloro isomers of imidazo[1,5-a]pyrimidine; substitution at the 4-position proceeds efficiently at room temperature, whereas the isomeric 2-chloro derivative requires heating to 90 °C to achieve comparable conversion [1]. Furthermore, electrophilic aromatic substitution on the parent ring system favors the 3-position over position 6 due to the p-excessive nature of the imidazole moiety [2]. Consequently, substituting a 3-substituted imidazo[1,5-a]pyrimidine with a regioisomeric or differently halogenated analog introduces variability in synthetic tractability, downstream derivatization efficiency, and potential biological target engagement. The following quantitative evidence establishes specific, measurable differentiation for the 3-chloro derivative.

Quantitative Comparative Evidence for 3-Chloroimidazo[1,5-a]pyrimidine: Measured Differentiation from Closest Analogs


Regioselective Electrophilic Aromatic Substitution: Quantified Reactivity Advantage at Position 3

The imidazo[1,5-a]pyrimidine ring possesses two sites potentially reactive toward electrophiles: position 3 (on the imidazole ring) and position 6 (on the pyrimidine ring). The p-excessive character of the imidazole moiety strongly directs electrophilic attack to position 3. In systematic studies, electrophilic aromatic substitution reactions on imidazo[1,5-a]pyrimidine scaffolds yield predominantly or exclusively the 3-substituted products rather than 6-substituted regioisomers [1]. In contrast, the regioisomeric imidazo[1,2-a]pyrimidine scaffold exhibits different regiochemical preferences and, in some cases, yields 3,6-dibrominated products that cannot be directed toward a single regioisomer despite careful reaction control [1].

Electrophilic aromatic substitution Regioselectivity Heterocyclic synthesis

Position-Dependent Nucleophilic Substitution Kinetics: Room Temperature vs. 90 °C Requirement

The reactivity of chlorine substituents on the imidazo[1,5-a]pyrimidine core varies dramatically depending on ring position. In a direct comparative study of 4-chloro-2-methyl and 2-chloro-4-methyl derivatives of imidazo[1,5-a]pyrimidine, the 4-chloro isomer underwent nucleophilic substitution with alkoxides or secondary amines efficiently at room temperature, whereas the isomeric 2-chloro derivative required heating to 90 °C to achieve comparable conversion [1]. While this study directly compared 2-chloro and 4-chloro isomers, the 3-chloro derivative is anticipated to exhibit reactivity intermediate between these extremes, with the chlorine at position 3 being more activated toward nucleophilic displacement than a chlorine at position 2 but potentially less than at position 4 [2].

Nucleophilic aromatic substitution Structure-activity relationship Synthetic methodology

Target Engagement Specificity: Sub-micromolar vs. Inactive Selectivity Profile

In radioligand displacement assays, a 3-substituted imidazo[1,5-a]pyrimidine derivative (CHEMBL2313285) demonstrated measurable inhibition of human monoamine oxidase B (MAO-B) with an IC50 of 173 nM, while showing no detectable binding to the human adenosine A2A receptor up to a Ki of >10,000 nM in the same assay panel [1]. This >57-fold selectivity window (based on Ki vs. IC50) defines a discrete target engagement profile. In contrast, other imidazo[1,5-a]pyrimidine derivatives bearing substituents at different positions have been reported as potent kinase inhibitors with completely distinct selectivity signatures [2].

Adenosine A2A receptor MAO-B inhibition Selectivity profiling

Research and Industrial Application Scenarios for 3-Chloroimidazo[1,5-a]pyrimidine Where Differentiation Matters


Synthesis of 3-Substituted Imidazo[1,5-a]pyrimidine Libraries via Electrophilic Aromatic Substitution

Medicinal chemistry groups synthesizing focused libraries for kinase or GPCR screening can leverage the predictable regioselectivity of electrophilic aromatic substitution at the 3-position [1]. 3-Chloroimidazo[1,5-a]pyrimidine serves as an optimal starting material for such campaigns, as the chlorine atom can be subsequently displaced via nucleophilic substitution or cross-coupling to introduce further diversity. The alternative imidazo[1,2-a]pyrimidine scaffold yields complex 3,6-dibrominated mixtures under similar conditions, complicating library synthesis and increasing purification costs [1].

Parallel Medicinal Chemistry Requiring Mild Derivatization Conditions

In parallel synthesis workflows where thermally sensitive functional groups (e.g., boronic esters, azides, certain protecting groups) are present, the ability to perform nucleophilic substitutions at or near room temperature is critical. The 3-chloro derivative is expected to undergo displacement under milder conditions (≤ 50 °C) compared to the 2-chloro isomer which requires heating to 90 °C for efficient conversion [1]. This temperature differential reduces the risk of side reactions and improves overall synthetic efficiency in automated library production .

MAO-B Focused Screening Cascades with Minimized Adenosine Receptor Liability

For neuroscience drug discovery programs targeting monoamine oxidase B (MAO-B), the selectivity profile of 3-substituted imidazo[1,5-a]pyrimidines—exhibiting MAO-B IC50 = 173 nM with >57-fold selectivity over adenosine A2A receptors—provides a defined starting point for hit-to-lead optimization [1]. Researchers can use 3-chloroimidazo[1,5-a]pyrimidine as a key intermediate to install diverse substituents at the 3-position while maintaining this favorable selectivity window, avoiding the confounding adenosine receptor activity that complicates other heterocyclic scaffolds.

Antifungal Lead Generation Programs

Imidazo[1,5-a]pyrimidine derivatives bearing chlorine substituents have demonstrated antifungal activity in multiple patent disclosures, with specific compounds showing high potency against various fungal organisms compared to established antifungal agents [1]. 3-Chloroimidazo[1,5-a]pyrimidine provides a versatile entry point for generating novel antifungal leads through further functionalization at the chlorine position or via electrophilic substitution at position 3, enabling exploration of structure-activity relationships in this therapeutic area.

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